molecular formula C2H4S B1199164 Thiirane CAS No. 420-12-2

Thiirane

Cat. No.: B1199164
CAS No.: 420-12-2
M. Wt: 60.12 g/mol
InChI Key: VOVUARRWDCVURC-UHFFFAOYSA-N
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Description

Thiirane, also known as ethylene sulfide, is a three-membered heterocyclic compound containing two carbon atoms and one sulfur atom. Its chemical formula is C₂H₄S. This compound is the smallest sulfur-containing heterocycle and is characterized by significant ring strain due to its three-membered ring structure . This ring strain makes this compound highly reactive compared to other sulfur-containing compounds.

Preparation Methods

Thiirane can be synthesized through various methods. One common synthetic route involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN). The reaction proceeds as follows :

KSCN+C2H4O2COKOCN+C2H4S+CO2\text{KSCN} + \text{C}_2\text{H}_4\text{O}_2\text{CO} \rightarrow \text{KOCN} + \text{C}_2\text{H}_4\text{S} + \text{CO}_2 KSCN+C2​H4​O2​CO→KOCN+C2​H4​S+CO2​

Another method involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES), yielding thiiranes in excellent yields . Industrial production of this compound often employs microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride under solvent-free conditions .

Chemical Reactions Analysis

Preparation

Thiirane can be prepared from ethylenecarbonate and KSCN. For this purpose, the KSCN is first melted under a vacuum to remove water .

KSCN+C2H4O2COKOCN+C2H4S+CO2KSCN+C_2H_4O_2CO\rightarrow KOCN+C_2H_4S+CO_2

Reactions with Amines

This compound undergoes addition reactions with amines to produce 2-mercaptoethylamines, which are useful chelating ligands . This process is called mercaptoethylation .

C2H4S+R2NHR2NCH2CH2SHC_2H_4S+R_2NH\rightarrow R_2NCH_2CH_2SH

Computational studies have explored the reaction rates of this compound and its derivatives with ammonia, secondary amines (including aziridine), and trimethylamine in the gas phase . These studies considered steric and polarizability effects to rationalize the reaction rates of this compound with secondary amines .

Oxidation

This compound can be oxidized with periodate to yield ethylene episulfoxide .

Reaction with Molecular Fluorine

The reaction of this compound with molecular fluorine (F2) has been studied using mass spectrometry in a flow reactor at temperatures ranging from 220 to 800 K . The reaction produces HF and C2H3SF as primary products .

F2+C2H4SHF+C2H3SFF_2+C_2H_4S\rightarrow HF+C_2H_3SF

The rate constant for this reaction has been determined under pseudo-first-order conditions, monitoring the consumption of F2 or C2H4S in excess of this compound or F2, respectively . Quantum computations indicate that the reaction is highly exothermic, with reaction enthalpies ranging from -409.9 to -509.1 kJ/mol for various isomers/conformers of the products .

Reaction with Gelatinases

This compound derivatives have been investigated as inhibitors of gelatinases, a subclass of matrix metalloproteinases (MMPs) . These thiiranes act as slow-binding inhibitors, with the inhibition mechanism involving an enzyme-mediated reaction on the inhibitor . The presence of a sulfonylmethylthis compound group is crucial for gelatinase inhibition .

Reactivity with Electrophiles and Nucleophiles

Studies on the reactivity of thiiranes show that electrophilic agents (e.g., alcohol with an acid catalyst) attack both carbons of the this compound ring non-selectively. Nucleophilic agents (e.g., secondary amines) attack the less hindered carbon of the this compound ring selectively . The thiol formed from this compound reactions is more reactive than the alcohol formed from oxirane compounds, leading to new products and polymers .

Reaction Under High Pressure

The reaction of this compound under high pressure, such as with carbon disulfide, is also notable .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Gelatinases:
Thiirane derivatives have been identified as potent inhibitors of gelatinases, which are matrix metalloproteinases involved in cancer metastasis and tissue remodeling. A study demonstrated that a specific this compound compound exhibited protective effects against brain damage in stroke models and showed antimetastatic properties in cancer . The structure–activity relationship (SAR) analysis revealed that certain moieties significantly enhance the inhibitory activity against gelatinases, making thiiranes valuable in developing new therapeutic agents for cancer treatment .

S-Persulfidation:
Thiiranes have also been explored for their role in sulfur signaling within biological systems. Recent research indicates that thiiranes can facilitate the conversion of intracellular thiols (RSH) to persulfides (RSSH), which are crucial for various physiological processes . This transsulfuration reaction has implications for understanding cellular signaling pathways and could lead to novel therapeutic strategies targeting diseases linked to dysregulated sulfur metabolism.

Organic Synthesis

Synthesis of Sulfur-Containing Compounds:
Thiiranes serve as important intermediates in organic synthesis, particularly for creating sulfur-containing compounds. They can be synthesized through various methods, including the conversion of oxiranes using sulfurating agents like thiourea or thiocyanate . This versatility allows chemists to design and produce a wide range of this compound derivatives tailored for specific applications.

Green Chemistry Approaches:
Recent advancements in green chemistry have highlighted methods for synthesizing thiiranes using environmentally friendly catalysts and solvents. For instance, techniques utilizing chitosan-silica hybrid catalysts or magnetically separable nanoparticles have been developed to produce thiiranes efficiently while minimizing waste . These approaches align with the principles of sustainable chemistry and are increasingly relevant in industrial applications.

Material Science

Development of Advanced Materials:
Thiiranes are being investigated for their potential use in creating advanced materials due to their unique structural properties. They can be incorporated into polymers or used as building blocks for synthesizing novel materials with specific mechanical or electronic properties . The strain associated with the three-membered ring structure of thiiranes often leads to enhanced reactivity, making them suitable candidates for material innovation.

Case Studies

Study Application Findings
Gelatinase InhibitionIdentified this compound derivatives as effective inhibitors with potential anti-cancer properties.
S-PersulfidationDemonstrated the ability of thiiranes to convert RSH to RSSH, highlighting their role in sulfur signaling.
Green SynthesisDeveloped eco-friendly methods for synthesizing thiiranes, promoting sustainable practices in organic chemistry.

Mechanism of Action

Thiirane exerts its effects through various mechanisms, depending on its application. For instance, as an MMP inhibitor, this compound derivatives interact with the active sites of MMPs, preventing their catalytic activity. This inhibition can reduce tumor angiogenesis and growth . The unique mechanism of action of this compound-based inhibitors involves the formation of a covalent bond with the enzyme, leading to slow-binding and tight-binding inhibition .

Comparison with Similar Compounds

Thiirane is often compared to other three-membered heterocycles, such as ethylene oxide (epoxide) and aziridine. Unlike this compound, which contains a sulfur atom, ethylene oxide contains an oxygen atom, and aziridine contains a nitrogen atom. These differences in heteroatoms result in distinct chemical properties and reactivities .

    Ethylene Oxide: More stable than this compound due to less ring strain. Used extensively in the production of ethylene glycol and as a sterilizing agent.

    Aziridine: Contains a nitrogen atom, making it more basic than this compound. Used in the synthesis of pharmaceuticals and agrochemicals.

This compound’s unique reactivity due to its sulfur atom and ring strain makes it a valuable compound in various chemical and biological applications .

Biological Activity

Thiiranes, a class of sulfur-containing heterocycles, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of thiiranes, focusing on their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential, particularly as inhibitors of matrix metalloproteinases (MMPs).

Overview of Thiirane Structure and Properties

Thiiranes are characterized by a three-membered ring containing a sulfur atom. Their unique structure allows for various chemical modifications, which can enhance their biological activity. The general formula for thiiranes is CnHnSC_nH_nS, where the sulfur atom plays a crucial role in the reactivity and interaction with biological targets.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. They play critical roles in various physiological processes and pathological conditions, including cancer metastasis and tissue remodeling. This compound derivatives have been identified as selective inhibitors of specific MMPs, particularly MMP-2 and MMP-9.

  • Slow-binding Inhibition : this compound-based inhibitors exhibit slow-binding kinetics, which is attributed to the formation of a stable zinc-thiolate complex within the active site of MMPs. This mechanism allows for prolonged inhibition and selectivity towards certain MMPs. For example, compound ND-322 demonstrates a Ki value of 24 nM for MMP-2, indicating potent inhibition .
  • Caged Thiolate Mechanism : The this compound moiety acts as a caged thiolate that is released upon interaction with the enzyme's active site. This process involves deprotonation adjacent to the sulfur atom, leading to ring-opening and subsequent formation of the active thiolate species .

Structure-Activity Relationships (SAR)

The biological activity of thiiranes can be significantly influenced by their chemical structure. Studies have shown that specific functional groups enhance their inhibitory potency against gelatinases:

  • Sulfonylmethylthis compound : Compounds containing this group have shown increased selectivity and potency against gelatinases. For instance, certain sulfonate-containing thiiranes exhibited nanomolar inhibition specifically for MMP-2 .
  • Phenoxyphenyl Groups : The inclusion of these groups has been linked to improved inhibitory activity against MMPs .

Case Study: Sulfonate-Containing Thiiranes

A study evaluated various sulfonate-containing this compound derivatives for their ability to inhibit gelatinases. The results indicated that compounds with specific structural features exhibited significant selectivity and potency:

CompoundIC50 (MMP-2)IC50 (MMP-9)Selectivity
3a10 nM500 nMHigh
3b5 nM>1000 nMVery High
3c15 nM800 nMModerate

These findings illustrate the potential of this compound derivatives as targeted therapeutics in conditions where MMP activity is dysregulated .

Therapeutic Applications

This compound compounds have shown promise in various therapeutic areas:

  • Cancer Treatment : By inhibiting MMP-2 and MMP-9, thiiranes may reduce tumor invasion and metastasis. For example, compound ND-322 has been studied for its antimetastatic properties in preclinical models .
  • Neurological Disorders : Some this compound derivatives have demonstrated protective effects in models of stroke, highlighting their potential utility in neuroprotection .
  • Anti-inflammatory Effects : The modulation of MMP activity by thiiranes suggests potential applications in inflammatory diseases where MMPs contribute to tissue damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for producing thiirane-functionalized silsesquioxanes (POSS-S) for epoxy resin modification?

  • Methodology : this compound-functionalized POSS derivatives are synthesized via nucleophilic ring-opening of epoxy-POSS precursors using potassium thiocyanate (KSCN) as a sulfur donor. Reaction conditions include 60°C for 24 hours in a solvent system (e.g., acetone/water). Yield optimization (70%+) requires precise stoichiometric ratios and catalyst selection (e.g., tetrabutylammonium bromide). Structural validation is performed via FT-IR (loss of oxirane bands at 547–902 cm⁻¹, appearance of this compound bands at 617–800 cm⁻¹) and NMR spectroscopy .

Q. Which characterization techniques are critical for confirming this compound incorporation in polymeric composites?

  • Methodology :

  • Spectroscopy : FT-IR identifies this compound-specific vibrations (e.g., C-S stretching at 617 cm⁻¹). ¹H/¹³C NMR confirms proton environments (e.g., this compound methylene protons at δ 2.8–3.2 ppm).
  • Thermal Analysis : TGA quantifies thermal stability (1% mass loss temperature increases by >100°C with 10% POSS-S loading). DSC monitors curing dynamics (e.g., reduced peak temperatures by 20–30°C compared to unmodified resins) .

Advanced Research Questions

Q. How does this compound functionalization alter the curing kinetics and thermodynamics of epoxy-anhydride systems?

  • Methodology :

  • Experimental Design : Compare curing profiles (DSC) of epoxy resins modified with 0–10% POSS-S versus unmodified resins. Use isoconversional methods (e.g., Flynn-Wall-Ozawa) to calculate activation energy (Eₐ) shifts.
  • Key Findings : POSS-S reduces Eₐ by 15–25% due to accelerated thiol-epoxide reactions. Narrower DSC exotherms (ΔT < 10°C) indicate more homogeneous cross-linking .

Q. What mechanisms explain the enhanced thermal stability of this compound-modified epoxy composites?

  • Methodology :

  • Hypothesis Testing : Post-cure TGA-MS analysis detects sulfur monoxide (SO) release at >300°C, suggesting this compound decomposition forms sulfur-rich char. Cross-link density is quantified via solvent swelling (e.g., toluene uptake reduction by 40% in POSS-S composites).
  • Contradiction Resolution : Despite higher ash residue in POSS-S systems (>15% vs. 5% in controls), mechanical brittleness requires balancing sulfur content (5–7% optimal) .

Q. How can researchers resolve discrepancies in enthalpy data when comparing this compound and epoxide modifiers?

  • Methodology :

  • Data Normalization : Express curing enthalpy (ΔH) per unit mass of reactive groups (e.g., mmol⁻¹ of thiol/epoxide).
  • Case Study : For pyromellitic anhydride-cured resins, ΔH decreases from 201.7 J·g⁻¹ (unmodified) to 117.2 J·g⁻¹ (10% POSS-S) due to faster, less exothermic thiol-anhydride reactions. Statistical validation (ANOVA, p < 0.05) confirms significance .

Q. Methodological Best Practices

  • Experimental Controls : Always include unmodified resin controls and standardize curing protocols (e.g., 200°C for 1 hour) to isolate this compound-specific effects .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to decouple this compound’s chemical contributions from matrix effects in composite systems .

Properties

IUPAC Name

thiirane
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InChI

InChI=1S/C2H4S/c1-2-3-1/h1-2H2
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InChI Key

VOVUARRWDCVURC-UHFFFAOYSA-N
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Canonical SMILES

C1CS1
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Molecular Formula

C2H4S
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Related CAS

24980-34-5
Record name Thiirane, homopolymer
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DSSTOX Substance ID

DTXSID3049411
Record name Ethylene sulfide
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Molecular Weight

60.12 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name Ethylene sulfide
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Boiling Point

decomposes at 57 °C
Record name ETHYLENE SULFIDE
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Solubility

Slightly soluble in ethanol and ether; soluble in acetone and chloroform
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Density

1.0130 g/cu m at 20 °C
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Vapor Pressure

250.0 [mmHg], 250 mm Hg at 25 °C
Record name Ethylene sulfide
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Color/Form

Colorless liquid

CAS No.

420-12-2
Record name Thiirane
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Melting Point

-109 °C
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Retrosynthesis Analysis

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